molecular formula C13H15NO3 B12222963 Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate

Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate

Cat. No.: B12222963
M. Wt: 233.26 g/mol
InChI Key: BUWQOPGIAQMOKG-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate group and a hydroxycyclohexenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxycyclohex-1-enyl derivatives with pyridine-4-carboxylic acid under esterification conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

Comparison: Methyl 2-(2-hydroxycyclohex-1-enyl)pyridine-4-carboxylate is unique due to the presence of the hydroxycyclohexenyl moiety, which imparts distinct chemical and biological properties. In contrast, similar compounds like Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate have different heterocyclic structures, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-(2-hydroxycyclohexen-1-yl)pyridine-4-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-14-11(8-9)10-4-2-3-5-12(10)15/h6-8,15H,2-5H2,1H3

InChI Key

BUWQOPGIAQMOKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=C(CCCC2)O

Origin of Product

United States

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